BTC,tetrapotassiumsalt
Description
Properties
IUPAC Name |
tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHVYTMJZUGPBU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25K4N3O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: BTC Tetrapotassium Salt
High-Fidelity Quantification of Elevated Intracellular Calcium & Thallium Flux
Executive Summary
BTC Tetrapotassium Salt (Benzothiazole Coumarin) represents a specialized class of ratiometric fluorescent indicators designed for environments where traditional dyes fail: high-concentration calcium signaling and potassium channel permeation assays .
Unlike high-affinity indicators (e.g., Fura-2, Fluo-4) that saturate at resting or slightly elevated calcium levels (~1 µM), BTC exhibits a low affinity (Kd ~7 µM) . This property renders it the gold standard for quantifying massive calcium release events—such as tetanic muscle contraction, neuronal excitotoxicity, and calcium sparks—without "flatlining" due to saturation. Furthermore, its unique sensitivity to Thallium (Tl+) allows it to serve as a surrogate marker for potassium channel activity in high-throughput drug screening.
This guide details the physicochemical properties, mechanistic logic, and self-validating calibration protocols for the cell-impermeant tetrapotassium salt form of BTC.
Chemical & Physical Specifications
The tetrapotassium salt form is cell-impermeant .[1] It is primarily used for:
-
In vitro calibration: Establishing the
and values required to quantify signals from BTC-AM loaded cells. -
Microinjection/Patch Clamp: Direct loading into the cytoplasm via recording pipettes to avoid compartmentalization artifacts associated with AM esters.
| Property | Specification |
| Chemical Name | BTC, tetrapotassium salt |
| CAS Number | 216453-54-2 |
| Molecular Formula | |
| Molecular Weight | ~844.02 g/mol |
| Solubility | Water (> 10 mM); Insoluble in non-polar solvents |
| Dissociation Constant ( | ~7 µM (Ca |
| Excitation Maxima | 480 nm (Ca |
| Emission Maximum | ~529 nm (Independent of Ca |
Mechanism of Action
Ratiometric Calcium Sensing
BTC operates on an excitation-shift mechanism.[1][2][3][4] In the absence of calcium, the indicator absorbs maximally at 480 nm . Upon chelating Ca
Because the emission remains stable at 529 nm , the ratio of fluorescence intensity at these two excitation wavelengths (
Thallium (Tl+) Sensitivity
BTC binds Thallium (
Figure 1: The excitation-shift mechanism of BTC.[1][2] Note the inversion of excitation efficiency upon calcium binding, enabling ratiometric calculation.
Experimental Protocol: In Situ Calibration
Objective: To determine the precise dissociation constant (
Context: Literature
Materials
-
BTC Tetrapotassium Salt (Store at -20°C, desiccated).[5][]
-
Calibration Buffer (Zero Ca): 10 mM K-MOPS (pH 7.2), 100 mM KCl, 10 mM EGTA.
-
Calibration Buffer (High Ca): 10 mM K-MOPS (pH 7.2), 100 mM KCl, 10 mM Ca-EGTA.
-
Spectrofluorometer or Imaging System.
Step-by-Step Methodology
1. Stock Preparation
-
Weigh 1 mg of BTC Tetrapotassium Salt.[1]
-
Dissolve in 1.18 mL of dH2O to create a 1 mM Stock Solution .
2. Reciprocal Dilution Series (The "Self-Validating" Method)
Instead of adding CaCl2 sequentially (which changes volume and pH), mix "Zero Ca" and "High Ca" buffers to clamp free calcium levels precisely.
-
Solution A (Zero Free Ca): 10 mM EGTA (no added Ca).
-
Solution B (Saturated Ca): 10 mM Ca-EGTA (approx 39 µM free Ca).
-
Note: Ensure both solutions contain 1 µM BTC Salt (add 1 µL stock per mL of buffer).
| Calibration Point | Volume Sol. A (Zero Ca) | Volume Sol. B (High Ca) | Free [Ca2+] (approx) |
| 1 (R_min) | 1000 µL | 0 µL | 0 µM |
| 2 | 900 µL | 100 µL | ~0.05 µM |
| 3 | 500 µL | 500 µL | ~0.50 µM |
| 4 | 100 µL | 900 µL | ~5.0 µM |
| 5 (R_max) | 0 µL | 1000 µL | ~39 µM (Saturating) |
3. Measurement & Calculation
-
Measure fluorescence at Ex 401 nm and Ex 480 nm (Em 529 nm) for each point.
-
Calculate Ratio
. -
Plot
vs. Free . -
Fit the data to the Grynkiewicz equation to solve for your system's specific
.
Comparative Analysis: BTC vs. Common Indicators[6][11]
The choice of BTC is driven by affinity .[8] Using Fura-2 for a calcium spark event is like measuring the speed of a jet with a car speedometer—it will simply max out.
| Feature | BTC | Fura-2 | Fluo-4 |
| Affinity ( | ~7.0 µM (Low) | ~0.14 µM (High) | ~0.35 µM (High) |
| Primary Use | High [Ca], Neuronal firing, Tl+ flux | Basal [Ca], Cytosolic changes | High-throughput Screening |
| Mode | Ratiometric (Ex Shift) | Ratiometric (Ex Shift) | Single Wavelength (Intensity) |
| Excitation | 401 / 480 nm (Visible) | 340 / 380 nm (UV) | 488 nm (Visible) |
| Dynamic Range | Linear at 1–50 µM | Saturated > 1 µM | Saturated > 2 µM |
| Interference | Sensitive to Zn | Low | Low |
Critical Troubleshooting & Caveats
-
Zinc Interference: BTC has a high affinity for
. In tissues with labile zinc (e.g., hippocampal mossy fibers), use a zinc chelator (TPEN) to verify that signals are calcium-derived. -
pH Sensitivity: The
of BTC is slightly more pH-sensitive than Fura-2. Ensure your calibration buffers match the intracellular pH (~7.2) of your target cells. -
Loading Artifacts: When using the AM ester form, prolonged excitation can cause the dye to convert to a calcium-insensitive species. When using the Tetrapotassium Salt in patch pipettes, this is less of an issue, but minimize light exposure.
-
Spectral Overlap: The 401 nm excitation peak is close to the UV range. Ensure your optics (objectives) transmit 400 nm light efficiently; otherwise, the "numerator" signal will be weak, degrading the signal-to-noise ratio.
References
-
Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC.[1] Cell Calcium, 27(2), 75-86. Link
-
Iatridou, H., et al. (1994). The development of a new family of intracellular calcium probes.[9] Cell Calcium, 15(2), 190-198.[9] Link
-
Weaver, C. D., et al. (2004). A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators in Mammalian Cells. Journal of Biomolecular Screening, 9(8), 671-677. Link
-
AAT Bioquest. BTC, Tetrapotassium Salt Product Protocol & Spectrum Data. Link
Sources
- 1. BTC, tetrapotassium salt *CAS 216453-54-2* | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BTC, AM *CAS 176767-94-5* | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. selleckchem.com [selleckchem.com]
- 7. biotium.com [biotium.com]
- 8. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 9. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
BTC tetrapotassium salt applications in neuroscience
Technical Guide: BTC Tetrapotassium Salt for High-Concentration Calcium Imaging in Neuroscience
Abstract
This technical guide details the physicochemical properties, experimental deployment, and analytical frameworks for using BTC tetrapotassium salt (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, benzothiazole coumarin derivative) in neuroscience.[1][2] Unlike high-affinity indicators (e.g., Fura-2, Fluo-4) that saturate at micromolar concentrations, BTC offers a low-affinity dissociation constant (
Physicochemical Core: Why BTC?
The Affinity Gap
Standard calcium imaging relies on indicators with
BTC fills this "affinity gap." With a
Mechanism of Action: Excitation Ratiometry
BTC is a ratiometric excitation indicator.[1][2][3] Upon binding
-
-Free State: Excitation max
(Blue).[1][2] -
-Bound State: Excitation max
(Violet).[1][2] -
Emission:
(Green).[1][2][]
By alternating excitation between
Salt vs. AM Ester
This guide focuses on the tetrapotassium salt .
-
BTC-AM (Acetoxymethyl ester): Membrane permeant, loaded by incubation.[1][2] Prone to compartmentalization in organelles and incomplete hydrolysis.[2]
-
BTC Tetrapotassium Salt: Membrane impermeant .[1][2][5] Must be physically introduced into the cytosol.
Visualization: Spectral Mechanism
Figure 1: The spectral shift mechanism of BTC.[1][2][5][9] Calcium binding shifts the optimal excitation wavelength from blue (480 nm) to violet (401 nm).[1][2]
Strategic Applications in Neuroscience
| Application Domain | Target Physiology | Why BTC Salt? |
| Presynaptic Terminals | Neurotransmitter release at active zones.[1][2] | Local |
| Organelle Imaging | ER/SR Calcium load. | The salt can be loaded into the cytosol, but for ER measurements, specific targeted loading or permeabilization is required. However, BTC is often used to measure cytosolic flux from these stores.[2] |
| Excitotoxicity | Glutamate-induced calcium overload.[1][2] | During stroke/ischemia models, calcium rises well above |
| Potassium Channels | Thallium ( | BTC binds |
Experimental Protocol: Whole-Cell Patch Clamp Loading
This protocol describes loading BTC tetrapotassium salt into neurons via a patch pipette.[1][2] This is the "Gold Standard" for quantitative accuracy.
Reagents & Preparation
-
BTC Stock: Reconstitute BTC tetrapotassium salt in high-purity
to . Aliquot and store at protected from light. -
Internal Solution (Intracellular): Standard K-Gluconate or Cs-Methanesulfonate based solution.[1][2]
Step-by-Step Workflow
-
Dilution: On the day of the experiment, dilute the BTC stock into the internal solution to a final concentration of 50--100 µM .
-
Filtration: Filter the internal solution (0.22 µm) to prevent pipette clogging.
-
Pipette Filling: Backfill the patch pipette. Ensure the tip is free of bubbles.[2]
-
Giga-seal Formation: Approach the neuron and form a Giga-ohm seal.[1][2]
-
Break-in: Apply suction to rupture the patch (Whole-cell configuration).[1][2]
-
Diffusion: Allow 10–15 minutes for the BTC to diffuse from the pipette into the soma and dendrites.
Imaging Parameters
-
Light Source: Rapid switching monochromator (e.g., DeltaRAM, Polychrome) or LED switcher.[1][2]
-
Filters:
-
Sampling Rate: BTC has fast kinetics (
is high).[1][2] Image at >20 Hz for synaptic events.
Workflow Visualization
Figure 2: Experimental workflow for intracellular loading and ratiometric acquisition using BTC.
Data Analysis & Calibration
To convert the fluorescence ratio (
-
: Dissociation constant (typically
for BTC, but must be determined in your specific buffer/temperature).[1][2] -
: Measured ratio (
). -
: Ratio at zero
(Internal solution + 10 mM EGTA). -
: Ratio at saturating
(Internal solution + 10 mM ).[2] -
Scaling Factor (
): (Ratio of fluorescence at the denominator wavelength (480 nm) in zero vs. saturating calcium).[1][2]
Calibration Tip: Perform an in vitro calibration using the exact internal solution (without cells) in a cuvette or on a slide to establish
Troubleshooting & Pitfalls
| Issue | Cause | Solution |
| Low Signal Intensity | BTC has a lower quantum yield than Fluo-4.[1][2] | Increase dye concentration to |
| Mg2+ Interference | BTC has slight sensitivity to | Ensure calibration solutions match the intracellular |
| Photobleaching | UV/Violet excitation is high energy.[1][2] | Use triggered acquisition (shutter open only during exposure).[1][2] Minimize exposure time. |
| Spectral Overlap | Overlap with GFP/YFP. | BTC emission (529 nm) overlaps with GFP.[1][2] Avoid using GFP-tagged constructs; use mCherry or RFP instead.[1][2] |
References
-
Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998).[1][2] Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator. Cell Calcium, 24(3), 165-175.[1][2][10] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. BTC, tetrapotassium salt *CAS 216453-54-2* | AAT Bioquest [aatbio.com]
- 6. Illuminating calcium and potassium dynamics with red fluorescent sensors | PLOS Biology [journals.plos.org]
- 7. scimedia.com [scimedia.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. BTC, AM *CAS 176767-94-5* | AAT Bioquest [aatbio.com]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantitative Imaging of High-Concentration Intracellular Calcium Using BTC Tetrapotassium Salt
Executive Summary
This application note details the protocol for utilizing BTC tetrapotassium salt (Benzothiazole Coumarin), a ratiometric calcium indicator distinct for its low affinity (
Crucial Distinction: This protocol specifically addresses the tetrapotassium salt form. This form is membrane-impermeable and must be physically introduced into the cell (e.g., via patch-clamp pipette or microinjection). It is not the AM ester form and will not load by simple incubation.
Technical Specifications & Mechanism
Physical Properties
| Parameter | Specification | Notes |
| Molecule | BTC Tetrapotassium Salt | Membrane Impermeable |
| Dissociation Constant ( | ~7.0 | Low affinity (High |
| Excitation (Ca-free) | ~480 nm | Excitable by 488 nm Argon laser |
| Excitation (Ca-bound) | ~401 nm | Excitable by 405 nm Diode laser |
| Emission | ~529 nm | Single emission channel (Green) |
| Method | Excitation Ratiometric |
Mechanism of Action
BTC functions as an excitation-ratiometric indicator.[1][2][3][4] Upon binding calcium, the excitation maximum shifts towards the UV/violet range (hypsochromic shift). By alternating excitation between ~400 nm and ~480 nm while collecting emission at ~530 nm, researchers can calculate a ratio that is independent of dye concentration, cell thickness, or photobleaching.
Figure 1: The spectral shift mechanism of BTC. Calcium binding shifts peak excitation preference from 480nm to 405nm.
Experimental Rationale: Why BTC Salt?
The Saturation Problem:
Standard dyes like Fura-2 (
The Buffering Problem:
High-affinity dyes act as calcium chelators (buffers). Loading a cell with 100
Detailed Protocols
Protocol A: Preparation of Internal Solution (Pipette Solution)
Critical Step: The internal patch solution must be free of high-affinity buffers (like BAPTA) that would outcompete BTC.
-
Base Solution Formulation (Intracellular mimic):
-
Buffer Control (The "Trace" EGTA):
-
Add exactly 0.05 mM to 0.1 mM EGTA .
-
Why? You need just enough EGTA to keep the solution healthy during seal formation, but not enough to clamp calcium transients. Do not use the standard 10 mM EGTA often found in electrophysiology recipes.
-
-
BTC Reconstitution:
-
Dissolve BTC Tetrapotassium Salt in high-quality ddH2O to create a 10 mM Stock . Aliquot and freeze at -20°C (light shielded).
-
-
Final Pipette Mix:
-
Dilute the BTC stock into the Base Solution to a final concentration of 50 - 100
. -
Filter through a 0.22
syringe filter to prevent pipette clogging. -
Note: 100
BTC provides excellent signal-to-noise without significant buffering due to its high .
-
Protocol B: Patch-Clamp Loading and Acquisition
This method ensures precise control over dye concentration, unlike AM ester loading which can be variable and compartmentalized.
Figure 2: Workflow for introducing impermeant BTC salt via whole-cell patch clamp.
Step-by-Step:
-
Establish Whole-Cell Configuration:
-
Approach cell, form Giga-seal, and rupture membrane (break-in).
-
-
Equilibration:
-
Allow 10–15 minutes for BTC to diffuse from the pipette into the soma and dendrites.
-
Verification: Briefly illuminate with 488 nm. You should see the cell body clearly defined against a dark background.
-
-
Optical Setup:
-
Channel 1 (Ca-Bound): Excitation 405 nm (or 400 nm).
-
Channel 2 (Ca-Free): Excitation 480 nm (or 488 nm).
-
Emission: Bandpass filter 535/30 nm.
-
Dichroic: 505 nm LP (Long Pass).
-
-
Acquisition Rate:
-
Alternate excitation rapidly (e.g., >10 Hz) to capture fast transients.
-
Protocol C: Data Analysis & Calibration
Convert raw fluorescence ratios (
Where:
-
: Measured Ratio (
). -
: Dissociation constant (Use 7.0
as a starting estimate, or determine empirically). - : Ratio at zero calcium.[7]
- : Ratio at saturating calcium.[7]
- : Fluorescence intensity at 488nm (denominator wavelength) in zero Ca.
- : Fluorescence intensity at 488nm in saturating Ca.
In Situ Calibration (End of Experiment):
-
Determine
: Perfusion with Ca-free saline + 10 mM EGTA + 10 Ionomycin. (Note: This is difficult in whole-cell mode as the pipette supplies Ca; often done in separate "calibration" cells or microspheres). -
Determine
: Perfusion with high Ca saline (10 mM ) + 10 Ionomycin to saturate the low-affinity dye.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Signal Change | Dye Saturation or | BTC requires |
| High Background | Dye Leakage | Ensure a tight Giga-seal. If dye leaks into the bath, background fluorescence will obscure the ratiometric shift. |
| Cell Death | Phototoxicity | 405 nm light is high energy. Reduce laser power to <5% and use exposure times <100ms. |
| Pipette Clog | Undissolved Dye | Filter the internal solution. BTC salts can precipitate if frozen/thawed repeatedly. |
References
-
Original Characterization of BTC: Iatridou, H., Foukaraki, E., Kuhn, M. A., Marcus, E. M., Haugland, R. P., & Katerinopoulos, H. E. (1994).[8] The development of a new family of intracellular calcium probes.[8][7][9] Cell Calcium, 15(2), 190–198.[8]
-
Comparison of Low Affinity Indicators: Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000).[1] Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC.[1][3][4] Cell Calcium, 27(2), 75–86.
-
Calibration Theory: Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985).[9] A new generation of Ca2+ indicators with greatly improved fluorescence properties.[7][9] Journal of Biological Chemistry, 260(6), 3440–3450.
-
Product Specifications & Spectra: Thermo Fisher Scientific. (n.d.). Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2. Molecular Probes Handbook.
Sources
- 1. BTC, tetrapotassium salt *CAS 216453-54-2* | AAT Bioquest [aatbio.com]
- 2. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. ionoptix.com [ionoptix.com]
- 8. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining calcium concentration in heterogeneous model systems using multiple indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: High-Dynamic Range Calcium Imaging in Neurons using BTC Tetrapotassium Salt
Executive Summary
This technical guide details the application of BTC tetrapotassium salt (Benzothiazole Coumarin) for quantifying intracellular calcium (
Critical Note: The tetrapotassium salt form of BTC is membrane-impermeant .[1] It cannot be loaded via bath incubation.[1] This protocol specifically addresses loading via whole-cell patch-clamp pipettes , ensuring precise control over intracellular dye concentration.[1]
Scientific Rationale: The Saturation Challenge
Neuronal calcium signaling is bimodal. Global resting calcium hovers around 50–100 nM, but local transients in dendritic spines or near ion channels ("nanodomains") can spike to 10–100
-
The Problem: High-affinity dyes like Fura-2 (
nM) saturate rapidly above 1 M. They act as "calcium sponges," buffering the very signal you attempt to measure and "flat-lining" at the peak of large transients.[1] -
The Solution: BTC provides a linear dynamic range extending well into the 10–50
M range. Its ratiometric nature corrects for dye path length, uneven loading, and photobleaching, which are critical artifacts in long-duration neuronal recordings.[1]
Mechanism of Action
BTC is a dual-excitation, single-emission ratiometric indicator.[1]
-
-Free State: Excitation maximum
480 nm.[1] -
-Bound State: Excitation maximum shifts to
401 nm.[1] -
Emission: Remains constant at
529 nm.[1]
By alternating excitation between
Technical Specifications
| Property | Value | Notes |
| Molecular Weight | 844.02 g/mol | Tetrapotassium salt form |
| Dissociation Constant ( | Low affinity (High dynamic range) | |
| Excitation Maxima | 401 nm (Bound) / 480 nm (Free) | Ideal for 405/488 nm laser lines |
| Emission Maximum | 529 nm | Detectable in FITC/GFP channel |
| Solubility | Water, Intracellular Buffer | Cell Impermeant |
| Selectivity | High for | Low sensitivity to |
Experimental Workflow & Visualization
The following diagram illustrates the ratiometric shift mechanism and the experimental loading workflow.
Caption: Figure 1. Left: Mechanism of BTC spectral shift upon calcium binding.[1] Right: Step-by-step workflow for loading neurons via patch pipette.
Detailed Protocol: Whole-Cell Loading
Phase 1: Reagent Preparation
Materials:
Step-by-Step:
-
Stock Solution (10 mM): Dissolve 1 mg of BTC tetrapotassium salt (MW 844.02) in 118
L of nuclease-free water.[1]-
Storage: Aliquot into 5
L tubes, wrap in foil (light sensitive), and store at -20°C. Stable for 6 months.
-
-
Working Solution (Internal Solution):
-
Prepare your standard K-Gluconate or Cs-Gluconate internal solution.[1]
-
Add BTC stock to a final concentration of 50–100
M .[1] -
Note: Unlike high-affinity dyes, BTC buffers calcium less, but keeping concentration
100 M minimizes perturbation of physiological signaling.[1] -
Critical: Filter the internal solution (0.22
m) after adding BTC to prevent pipette clogging.
-
Phase 2: Patch-Clamp Loading[1]
-
Pipette Filling: Back-fill the patch pipette (3–5 M
resistance) with the BTC-containing internal solution.[1] -
Gigaseal & Break-in: Form a gigaseal on the neuronal soma.[1] Apply suction to rupture the membrane (whole-cell configuration).[1]
-
Diffusion Period:
-
Seal Check: Ensure series resistance (
) remains stable (< 20 M ). High restricts dye diffusion.[1]
Phase 3: Optical Configuration (Confocal/Widefield)[1]
BTC is optimally suited for systems with 405 nm and 488 nm excitation lines.[1]
| Parameter | Setting | Rationale |
| Channel 1 (Bound) | Ex: 405 nm (or 400–410 nm) | Excites the Ca-bound species.[1] |
| Channel 2 (Free) | Ex: 488 nm (or 475–490 nm) | Excites the Ca-free species.[1] |
| Emission Filter | 525/50 nm (Bandpass) | Collects emission from both states.[1] |
| Dichroic Mirror | 500 nm LP | Passes excitation, reflects emission.[1] |
| Sampling Rate | > 10 Hz | Required to capture rapid neuronal transients. |
Data Analysis & Quantification
Raw fluorescence intensity is insufficient.[1] You must calculate the ratio to quantify
Background Subtraction
Subtract the background fluorescence (ROI outside the cell) from both channels:
Ratio Calculation
Calculate the ratio (
Concentration Conversion (Grynkiewicz Equation)
[1]Where:
-
: Effective dissociation constant.[1]
.[1] -
: Ratio at zero
(determined by in-vitro calibration or internal solution with 10 mM EGTA). -
: Ratio at saturating
(internal solution with 10 mM ).[1] -
: Fluorescence at 488 nm in zero
.[1] -
: Fluorescence at 488 nm in saturating
.[1]
Field Standard: For BTC,
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Fluorescence | Dye not loading; Cell not whole-cell | Check access resistance ( |
| Signal Saturation | Gain too high | Lower PMT voltage/Laser power.[1] BTC is bright; avoid clipping peaks.[1] |
| High Background | Dye leakage | Check seal quality. If dye leaks into bath, wash with fresh ACSF.[1] |
| No Ratio Change | BTC is low affinity.[1] It will not detect small resting fluctuations (10-50 nM).[1] Use Fura-2 for low levels.[1][5] | |
| Toxicity/Blebbing | Osmolarity mismatch | Ensure Internal Solution osmolarity is 280-290 mOsm.[1] |
References
-
Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998). Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator.[1][6] Cell Calcium, 24(3), 165-175.[1][6]
-
Neher, E., & Augustine, G. J. (1992). Calcium gradients and buffers in bovine chromaffin cells.[1] The Journal of Physiology, 450, 273–301.
-
Thermo Fisher Scientific. BTC, Tetrapotassium Salt Product Information.[1] Molecular Probes Handbook.
-
AAT Bioquest. BTC, tetrapotassium salt CAS 216453-54-2 Properties and Spectra.[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. BTC, tetrapotassium salt *CAS 216453-54-2* | AAT Bioquest [aatbio.com]
- 3. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTC tetrapotassium | CymitQuimica [cymitquimica.com]
- 5. Live Cell Calcium Indicators [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Ratiometric Imaging & Calibration Protocol for BTC Tetrapotassium Salt
This Application Note and Protocol is designed for researchers utilizing BTC Tetrapotassium Salt for quantitative calcium imaging. Unlike the cell-permeant AM ester form used for bulk loading, the tetrapotassium salt is membrane-impermeable and is the gold standard for ratiometric calibration , microinjection , and patch-clamp loading .
Abstract
BTC (Benzothiazole Coumarin) is a low-affinity, ratiometric calcium indicator optimized for detecting high intracellular calcium concentrations (
Introduction & Mechanistic Basis[4]
Why BTC? (The Low-Affinity Advantage)
Standard indicators like Fura-2 (
-
High Dynamic Range: Detects
from ~1 µM to >100 µM. -
Visible Light Excitation: Ratiometric excitation peaks at 400 nm (Ca-bound) and 480 nm (Ca-free) allow the use of standard 405 nm diode lasers and 488 nm argon lines, reducing UV phototoxicity compared to Fura-2 (340/380 nm).
-
Ratiometric Precision: The ratio of fluorescence intensities (
) cancels out artifacts from uneven dye loading, photobleaching, and cell thickness.
Spectral Mechanism
Upon binding
-
-Free State: Excitation max
480 nm. -
-Bound State: Excitation max
400 nm.[1][4] -
Emission: Remains stable at
529 nm.
Figure 1: Mechanism of BTC spectral shift and ratiometric logic.
Materials & Preparation
Reagents
-
BTC Tetrapotassium Salt: (Store at -20°C, desiccated, protected from light).
-
Calibration Buffer Kit:
-
Zero Ca Buffer: 10 mM K₂EGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).
-
High Ca Buffer: 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).
-
Note: Using a CaEGTA/K₂EGTA system ensures precise free
clamping compared to adding CaCl₂ directly.
-
-
Solvent: Nuclease-free water (BTC salt is water-soluble; do not use DMSO for the salt form).
Stock Solution
-
Reconstitute BTC Tetrapotassium Salt in distilled water to 1–5 mM .
-
Aliquot into light-shielded tubes and freeze at -20°C. Avoid freeze-thaw cycles.
Experimental Protocol: In Vitro Calibration
Critical Step: Every optical system (microscope, filters, detector) has unique transmission characteristics. You CANNOT use literature values for
Step 1: Prepare Calibration Standards
Create a series of 11 solutions with free
-
Final Dye Concentration: 5 µM BTC Salt in each buffer.
-
Temperature: Equilibriate all buffers to the experimental temperature (e.g., 22°C or 37°C), as
is temperature-dependent.
Table 1: Mixing Protocol for Calibration (Example)
| Target Free
Step 2: Image Acquisition
-
Place a droplet (or cuvette) of the Zero Ca solution on the microscope stage.
-
Focus on the solution (or use a thin chamber of defined pathlength).
-
Acquire images at:
-
Channel 1 (Bound): Ex 405 nm (or 400 nm) / Em 530 nm.
-
Channel 2 (Free): Ex 488 nm (or 480 nm) / Em 530 nm.
-
-
Repeat for all calcium concentrations up to High Ca (Saturation).
-
Subtract background (buffer without dye) from all intensity values.
Step 3: Determine Constants
Calculate the Ratio (
From this curve, extract:
-
: Ratio at zero
.[5] -
: Ratio at saturating
.[5] -
: The ratio of the fluorescence intensity of the denominator wavelength (488 nm) in Zero Ca (
) versus High Ca ( ). This scaling factor is critical and often overlooked.
Experimental Protocol: Invasive Cell Loading
For researchers using patch-clamp or microinjection.
Pipette Solution Preparation
-
Prepare your standard intracellular pipette solution (e.g., K-Gluconate based).
-
Add BTC Tetrapotassium Salt to a final concentration of 50–100 µM .
-
Note: Higher concentrations are needed for microinjection than AM loading to overcome volume dilution.
-
-
Filter the solution (0.22 µm) to prevent pipette tip clogging.
Loading & Imaging
-
Establish whole-cell configuration.
-
Allow 5–10 minutes for diffusional equilibration of the dye into the cytosol.
-
Proceed with imaging using the same gain/exposure settings established in the calibration step.
Data Analysis: The Grynkiewicz Equation
To convert raw fluorescence ratios into absolute calcium concentration, use the modified Grynkiewicz equation for ratiometric dyes:
Where:
- : Dissociation constant of BTC (approx. 7 µM, but determined experimentally).[1][4]
-
: The instrument scaling factor (
), which corrects for the brightness change of the free dye vs. bound dye at the denominator wavelength. -
: Experimental Ratio (
).
Figure 2: Data analysis workflow for converting raw intensity to concentration.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise | Dye concentration too low or incorrect filter set. | Increase pipette concentration to 100 µM. Ensure emission filter is bandpass 530/30 nm. |
| No Spectral Shift | Dye degradation or pH issues. | Check buffer pH (must be > 7.0). Ensure salt was stored desiccated. |
| Ratio Saturation | BTC is for high | |
| High Background | Autofluorescence or leakage. | Use 405/488 lasers which generally excite less autofluorescence than UV (340nm). |
References
-
Molecular Probes (Thermo Fisher). Fluorescent Ca2+ Indicators Excited with UV Light. (Detailed spectral properties of BTC). Link
-
AAT Bioquest. Ratiometric Calcium Indicators & BTC Properties. (Review of low-affinity indicators). Link
-
MedChemExpress. BTC Tetrapotassium Salt Product Information. (Chemical data and handling).[1][5][7][8][9] Link
-
Iatridou, H., et al. (1994). The development of a new family of intracellular calcium probes.[1] Cell Calcium, 15(2), 190-198.[1] (Original characterization of BTC).[1][4][6]
Sources
- 1. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. jneurosci.org [jneurosci.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. ionoptix.com [ionoptix.com]
- 6. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. nanoporetech.com [nanoporetech.com]
High-Fidelity Calcium Quantitation in Smooth Muscle Cells: A BTC Tetrapotassium Salt Application Note
Executive Summary: The Case for Low-Affinity Indicators
In the study of smooth muscle cell (SMC) physiology, calcium (
BTC (Benzothiazole Coumarin) Tetrapotassium Salt is the superior alternative for this specific niche.[1] With a dissociation constant (
Technical Specifications & Mechanism
BTC operates as a dual-excitation, single-emission ratiometric indicator.[1] This ratiometric property is critical for SMCs, where cell contraction changes the optical path length; single-wavelength dyes (like Fluo-4) would conflate cell thickening with increased calcium.[1]
Table 1: BTC Tetrapotassium Salt Physicochemical Properties
| Property | Specification | Significance in SMCs |
| Dissociation Constant ( | ~7 µM | Prevents saturation during Ca²⁺ sparks/transients.[1] |
| Excitation Maxima | 401 nm ( | Enables ratiometric correction for contraction artifacts.[1] |
| Emission Maximum | ~529 nm | Compatible with standard FITC/GFP filter sets.[1] |
| Selectivity ( | Minimal interference from physiological | |
| Impermeability | High (Tetrapotassium Salt) | Requires physical loading (Patch/Microinjection); stays cytosolic.[1] |
Experimental Design: The Whole-Cell Patch Clamp Approach
Unlike AM esters, the tetrapotassium salt form cannot passively diffuse through the membrane. It must be introduced via the patch pipette during whole-cell recording.[1] This method effectively "dialyzes" the cell interior with a known concentration of dye.
Optical Configuration
To utilize BTC ratiometrically, your rig must switch excitation wavelengths rapidly (alternating between ~400 nm and ~480 nm) while collecting emission at 530 nm.[1]
-
Channel 1 (Bound State): Excitation 400 nm
Signal increases with .[1] -
Channel 2 (Free State): Excitation 480 nm
Signal decreases with .[1] -
Ratio (
): .[1]
Visualizing the Workflow
The following diagram outlines the critical path from solution preparation to data acquisition.
Caption: Critical path for loading cell-impermeant BTC via whole-cell patch clamp. Time-to-equilibrium is volume-dependent.[1]
Detailed Protocol: Intracellular Dialysis in Smooth Muscle
Phase 1: Internal Solution Preparation
The choice of internal solution dictates the electrophysiological isolation. For measuring calcium currents (
Standard SMC Internal Solution (Physiological):
-
Base Buffer: 130 mM K-Gluconate, 5 mM NaCl, 10 mM HEPES.[1]
-
Energy Regeneration: 4 mM Mg-ATP, 0.3 mM Na-GTP (Freshly added).[1]
-
pH: Adjust to 7.2 with KOH.
-
BTC Addition: Add BTC Tetrapotassium Salt to a final concentration of 50--100 µM .
-
Note: Do not add EGTA or BAPTA. The BTC itself acts as the buffer. Adding strong chelators will blunt the calcium signals you are trying to measure.
-
Phase 2: Establishing the Whole-Cell Configuration[3]
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3--5 MΩ.
-
Filling: Backfill the pipette with the BTC-containing internal solution. Ensure the tip is free of air bubbles.[2]
-
Giga-seal Formation: Approach the SMC under positive pressure.[1] Upon contact, release pressure and apply slight suction to form a Giga-ohm seal.[1]
-
Break-in: Apply a sharp pulse of suction or a "zap" voltage pulse to rupture the patch membrane.[1]
-
Dialysis Period: Wait 5--10 minutes . This lag time is mandatory to allow the BTC to diffuse from the pipette into the cytosol and equilibrate.
-
Verification: You should observe a steady increase in baseline fluorescence (at 480 nm excitation) as the dye fills the cell.
-
Phase 3: Data Acquisition (Ratiometric)[1]
-
Baseline: Record 30 seconds of baseline fluorescence at resting potential (-60 mV).
-
Stimulation: Trigger calcium events via depolarization (voltage steps to 0 mV to open VGCCs) or pharmacological agonists (e.g., Caffeine to trigger RyR release).[1]
-
Sampling Rate: For global transients, 20-50 Hz is sufficient. For calcium sparks, acquire at >100 Hz (line scan mode if using confocal).[1]
Data Analysis: Converting Ratios to Concentration
The fluorescence ratio
The Grynkiewicz Equation for BTC:
- : Dissociation constant of BTC (~7 µM).
-
: Experimental Ratio (
). -
: Ratio at zero
(determined by dialyzing a cell with 10 mM EGTA internal solution).[1] -
: Ratio at saturating
(determined by dialyzing a cell with 10 mM internal solution).[1] -
: The scaling factor. It is the ratio of the fluorescence at the denominator wavelength (480 nm) in the
-free state versus the -bound state ( ).[1]
Mechanistic Insight: Calcium Signaling in SMCs
Understanding the source of the calcium signal is vital for interpretation. BTC is particularly adept at separating the massive influx from Voltage-Gated Calcium Channels (VGCC) from the local release of Sarcoplasmic Reticulum (SR) stores (Sparks).[1]
Caption: BTC detects both global influx via VGCC and high-concentration local sparks from RyR without saturation.
Troubleshooting & Pitfalls
"The Ratio is Flat"
-
Cause: The cell may be overloaded with dye, or the
is too high for resting levels. -
Fix: BTC is a low affinity dye.[1][3] At resting levels (100 nM), it produces very little signal change.[1] You must stimulate the cell (depolarization or agonist) to see the ratio shift. If you need to measure resting levels, BTC is the wrong tool; use Fura-2.
Phototoxicity & Bleaching[1]
-
Cause: High intensity UV/blue light excitation.[1]
-
Fix: Minimize exposure time. Use a shutter to block light between acquisitions.[1] BTC is generally photostable, but the 400 nm excitation is high-energy.[1]
Motion Artifacts
-
Cause: SMC contraction moves the cell out of the region of interest (ROI).
-
Fix: This is why you use ratiometric imaging.[1] The ratio should theoretically correct for volume changes. However, severe movement can cause edge artifacts.[1] Use a tracking ROI algorithm or mechanically restrain the tissue if possible.
References
-
National Institutes of Health (NIH). (2000).[1] Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium.[1][4][3][5][6][7][8][9][10][11][12] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. BTC, tetrapotassium salt *CAS 216453-54-2* | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. agilent.com [agilent.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BTC tetrapotassium | CymitQuimica [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce photobleaching of BTC tetrapotassium salt
A Guide to Minimizing Photobleaching in Fluorescence Microscopy
Welcome to the technical support center for BTC tetrapotassium salt. As senior application scientists, we understand that achieving high-quality, reproducible data is paramount to your research. A common challenge encountered when using fluorescent indicators like BTC is photobleaching—the light-induced degradation of the fluorophore, leading to a diminished signal. This guide provides in-depth troubleshooting advice, scientifically grounded protocols, and field-proven insights to help you mitigate photobleaching and maximize the potential of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BTC tetrapotassium salt and what are its spectral properties?
BTC tetrapotassium salt is a cell-impermeant, low-affinity calcium indicator.[1][2][3] It is particularly useful for measuring high levels of calcium.[2][4] A key feature of BTC is its ratiometric measurement capability, which allows for more accurate quantification of calcium concentrations.[1][2] Upon binding to calcium, its excitation maximum shifts from approximately 480 nm to 401 nm, with an emission maximum at 529 nm.[2][4]
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₂₅K₄N₃O₁₂S | [1][3] |
| Molecular Weight | 844.02 g/mol | [1][3] |
| Excitation (Ca²⁺-bound) | ~401-400 nm | [1][2][] |
| Excitation (Ca²⁺-free) | ~485-480 nm | [1][4] |
| Emission | ~529 nm | [2][] |
| K_d_ for Ca²⁺ | ~7-26 µM | [1][2] |
Q2: What is photobleaching and why does it happen?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[6] This occurs when the fluorophore is in an excited state, typically after absorbing light. In this state, it can undergo covalent bond cleavage or react with surrounding molecules, particularly oxygen, leading to its permanent inactivation.[6][7] The transition from a singlet to a longer-lived triplet state makes the fluorophore more susceptible to these damaging reactions.[6]
Q3: My BTC signal is fading quickly during my experiment. What are the primary causes?
Rapid signal loss with BTC is a classic sign of photobleaching. The most common culprits are:
-
Excessive Illumination Intensity: Using a higher laser or lamp power than necessary dramatically accelerates photobleaching.[8][9]
-
Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more cycles of excitation and emission the fluorophores undergo, increasing the probability of photobleaching.[8][10]
-
Presence of Reactive Oxygen Species (ROS): The interaction of excited fluorophores with molecular oxygen generates ROS, which are highly reactive and can destroy the fluorophore.[7][9]
Troubleshooting Guide
Issue: Significant decrease in fluorescence intensity during time-lapse imaging.
This is a direct consequence of photobleaching. Here’s a systematic approach to troubleshoot and resolve this issue:
Step 1: Optimize Imaging Parameters
The first and most crucial step is to minimize the total light exposure to your sample.
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio (SNR).[9] This can be achieved by using neutral density filters or adjusting the laser/lamp power settings.[8][9]
-
Minimize Exposure Time: Shorten the camera exposure time or increase the frame rate to reduce the duration of light exposure for each image.[8][9] For dynamic processes, it's essential to find a balance between avoiding motion blur and minimizing photobleaching.[11]
-
Limit the Field of View: Only illuminate the specific region of interest (ROI) to avoid unnecessarily exposing other areas of the sample.[8]
-
Use Transmitted Light for Focusing: Whenever possible, use transmitted light to find and focus on your sample before switching to fluorescence imaging for acquisition.[10][12]
Caption: Workflow for optimizing imaging parameters to reduce photobleaching.
Step 2: Employ Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by scavenging for free radicals, particularly ROS.[7]
-
For Fixed Cells: Use a mounting medium containing an antifade agent. Common and effective antifade reagents include:
-
p-phenylenediamine (PPD): Highly effective but can be prone to autofluorescence.[7]
-
n-propyl gallate (NPG): A widely used and effective antifade agent.[7]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Another common and effective choice.[7][9]
-
Commercial formulations like ProLong™ Gold, ProLong™ Diamond, and VECTASHIELD® are optimized for stability and performance.[9][13][14]
-
-
For Live-Cell Imaging: The options are more limited as the reagents must be non-toxic.
Experimental Protocol: Preparing an NPG-based Antifade Mounting Medium
-
Prepare a 10X PBS stock solution: Dissolve 80g NaCl, 2g KCl, 14.4g Na₂HPO₄, and 2.4g KH₂PO₄ in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Add distilled water to a final volume of 1 L. Autoclave and store at room temperature.
-
Prepare the mounting medium:
-
Weigh out 0.2g of n-propyl gallate (NPG).
-
In a 50 mL conical tube, mix 20 mL of glycerol with 2 mL of 10X PBS.
-
Add the NPG to the glycerol/PBS mixture.
-
Place the tube on a rotator or vortex at low speed until the NPG is completely dissolved. This may take several hours.
-
Store the final solution in small aliquots at -20°C, protected from light.
-
Step 3: Consider Advanced Imaging Techniques
If photobleaching remains a significant issue, more advanced imaging techniques may be beneficial.
-
Multiphoton Microscopy: This technique uses a longer wavelength excitation laser, which reduces out-of-focus photobleaching and phototoxicity, making it ideal for imaging deep into thick samples.[9]
-
Light-Sheet Microscopy: This method illuminates only a thin plane of the sample at a time, significantly reducing the overall light exposure.[9]
Caption: A tiered approach to troubleshooting photobleaching of BTC tetrapotassium salt.
Best Practices for Storage and Handling
To ensure the integrity and performance of your BTC tetrapotassium salt, proper storage and handling are crucial.
-
Storage: Store the solid powder at -20°C.[2][]
-
Handling: Protect the compound from prolonged exposure to light.[16] Keep the container tightly closed in a dry and well-ventilated place.[16][17]
By implementing these strategies, you can significantly reduce the effects of photobleaching, leading to more reliable and quantitative data in your experiments with BTC tetrapotassium salt.
References
-
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]
-
Danylo, I., et al. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed, 2020 Feb 20. [Link]
-
Electron Microscopy Sciences. The Antidote for Photobleaching. [Link]
-
Wikipedia. Photobleaching. [Link]
-
National Institutes of Health. Molecular counting by photobleaching in protein complexes with many subunits: best practices and application to the cellulose synthesis complex. [Link]
-
KEYENCE. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]
-
Journal of Cell Science. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed, 2020 Feb 21. [Link]
-
PubMed Central. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. [Link]
-
ResearchGate. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Request PDF. [Link]
-
BenchSci. (2023, April 13). How should an antifade reagent be chosen for a specific experiment or analysis?. [Link]
-
2BScientific. Vector Laboratories / VECTASHIELD® Antifade Mounting Media. [Link]
-
ResearchGate. (2013, September 21). Preferred anti-fading agent for confocal fluorescence microscopy?. [Link]
-
Biocompare. (2016, November 10). Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. [Link]
-
ION Biosciences. Fluorescent Potassium Indicators. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BTC tetrapotassium | CymitQuimica [cymitquimica.com]
- 4. BTC, tetrapotassium salt *CAS 216453-54-2* | AAT Bioquest [aatbio.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. news-medical.net [news-medical.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. biocompare.com [biocompare.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing BTC Tetrapotassium Salt Concentration for Experiments
Welcome to the technical support center for BTC tetrapotassium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the use of BTC tetrapotassium salt in your experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and application of BTC tetrapotassium salt.
Q1: What is BTC tetrapotassium salt and what is its primary application?
BTC tetrapotassium salt is a low-affinity fluorescent calcium indicator.[1] Its primary application is for the quantitative measurement of high-level intracellular calcium concentrations, such as those observed upon the activation of smooth muscle, neurons, and intracellular calcium stores.[1] It is particularly useful in situations where other high-affinity calcium indicators might become saturated.
Q2: What are the key spectral properties of BTC tetrapotassium salt?
Upon binding to calcium, BTC exhibits a shift in its excitation maximum from approximately 480 nm to 401 nm, with an emission maximum at 529 nm.[1][2] This spectral shift allows for ratiometric measurements of calcium concentration, which provides a more accurate quantification by minimizing the effects of uneven dye loading, cell thickness, and photobleaching.
Q3: What is the dissociation constant (Kd) of BTC for calcium and why is it important?
BTC has a low affinity for calcium, with a dissociation constant (Kd) reported to be in the range of 7-26 µM.[1] This low affinity is crucial for accurately measuring high calcium concentrations without signal saturation. The Kd value represents the calcium concentration at which half of the indicator is bound to calcium.
Q4: How should BTC tetrapotassium salt be stored?
For long-term stability, BTC tetrapotassium salt should be stored at -20°C as a solid.[1][] Once reconstituted into a stock solution, it is recommended to aliquot it into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Q5: In what solvents is BTC tetrapotassium salt soluble?
BTC tetrapotassium salt is soluble in water.[1][2] For experimental use, it is typically dissolved in a high-quality, anhydrous solvent like water or a suitable buffer to prepare a concentrated stock solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with BTC tetrapotassium salt.
Problem 1: No or weak fluorescent signal.
-
Possible Cause 1: Incorrect filter set or instrument settings.
-
Explanation: The unique spectral properties of BTC require specific excitation and emission wavelengths.
-
Solution: Ensure that your fluorescence microscope or plate reader is equipped with the appropriate filters for ratiometric imaging of BTC (excitation at ~401 nm and ~480 nm, emission at ~529 nm). Verify that the instrument settings are optimized for detecting the BTC signal.
-
-
Possible Cause 2: Insufficient intracellular concentration of the indicator.
-
Explanation: If the dye is not effectively loaded into the cells, the resulting fluorescent signal will be weak.
-
Solution: Increase the loading concentration of the BTC, AM ester form (if used for intracellular measurements) or the incubation time.[4] For cell-impermeant BTC tetrapotassium salt, ensure the cell membrane has been permeabilized if intracellular measurements are intended.
-
-
Possible Cause 3: Low intracellular calcium levels.
-
Explanation: BTC is a low-affinity indicator and may not show a significant signal at basal or low calcium concentrations.
-
Solution: Use a positive control to stimulate an increase in intracellular calcium (e.g., ionomycin) to confirm that the dye is responsive. If you are expecting to measure low calcium levels, a high-affinity indicator like Fura-2 may be more appropriate.
-
Problem 2: High background fluorescence.
-
Possible Cause 1: Incomplete removal of extracellular dye.
-
Explanation: Residual extracellular BTC, AM that has not been washed away can be hydrolyzed by extracellular esterases, leading to background fluorescence.
-
Solution: Ensure thorough washing of the cells with a physiological buffer after the loading step to remove all extracellular dye.
-
-
Possible Cause 2: Autofluorescence from cells or media.
-
Explanation: Some cell types and culture media exhibit intrinsic fluorescence at the wavelengths used for BTC.
-
Solution: Image a sample of unstained cells in the same media to determine the level of autofluorescence. If it is significant, consider using a phenol red-free medium during the experiment.
-
Problem 3: Signal saturation or non-linear response.
-
Possible Cause 1: BTC concentration is too high.
-
Explanation: While BTC is a low-affinity indicator, excessively high concentrations can still lead to signal saturation, especially with very high calcium levels.
-
Solution: Perform a concentration titration to determine the optimal loading concentration of BTC for your specific cell type and experimental conditions. Start with the recommended concentration range and perform serial dilutions.
-
-
Possible Cause 2: Calcium levels exceed the dynamic range of BTC.
-
Explanation: The useful range for a calcium indicator is typically one order of magnitude above and below its Kd. If the intracellular calcium concentration far exceeds the upper limit of BTC's dynamic range, the response will be non-linear.
-
Solution: While BTC is designed for high calcium concentrations, in extreme cases, you may need to consider alternative measurement techniques.
-
Experimental Protocols
Protocol 1: Preparation of BTC Tetrapotassium Salt Stock Solution
This protocol describes the preparation of a 10 mM stock solution of BTC tetrapotassium salt.
Materials:
-
BTC tetrapotassium salt (Molecular Weight: 844.0 g/mol )[1]
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of BTC tetrapotassium salt to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the salt in the desired volume of solvent. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 8.44 mg of BTC tetrapotassium salt in 1 mL of DMSO or water.
-
Vortex briefly to ensure the salt is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
Table 1: Stock Solution Preparation Volumes [2]
| Desired Stock Concentration | Mass of BTC Tetrapotassium Salt | Volume of Solvent |
| 1 mM | 1 mg | 1.185 mL |
| 5 mM | 1 mg | 237 µL |
| 10 mM | 1 mg | 118.5 µL |
Protocol 2: General Calcium Flux Assay
This protocol provides a general guideline for measuring intracellular calcium changes using the cell-permeant AM ester form of BTC. This should be optimized for your specific cell type and experimental setup.
Materials:
-
Cells cultured on a 96-well black-walled, clear-bottom plate
-
BTC, AM stock solution (in DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Test compounds
-
Positive control (e.g., ionomycin or ATP)
Procedure:
-
Prepare the dye-loading solution: On the day of the experiment, prepare a BTC, AM working solution at 2X the final desired concentration in HHBS. For a final concentration of 5 µM, prepare a 10 µM working solution. To aid in solubilization, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[4]
-
Cell Plating: Plate cells in the 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: Remove the culture medium and add 100 µL of the dye-loading solution to each well. Incubate at 37°C for 30-60 minutes.[4]
-
Washing: After incubation, carefully remove the dye-loading solution and wash the cells twice with 100 µL of HHBS to remove any extracellular dye.
-
Compound Addition: Add 100 µL of your test compounds (at 2X the final concentration) to the appropriate wells.
-
Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader equipped for ratiometric measurements of BTC (Excitation at ~401 nm and ~480 nm, Emission at ~529 nm). Record a baseline reading for 5-10 minutes.
-
Stimulation: Add a stimulating agent (positive control) to induce a calcium response and continue recording the fluorescence.
Visualizations
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for a typical intracellular calcium flux assay using BTC, AM.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in BTC experiments.
References
Sources
Validation & Comparative
High-Affinity vs. Low-Affinity Calcium Imaging: BTC Tetrapotassium Salt vs. Fura-2
[1][2]
Executive Summary: The Kinetic & Dynamic Divide
The choice between Fura-2 and BTC tetrapotassium salt is not merely a preference for wavelengths; it is a fundamental decision between sensitivity and capacity .
-
Fura-2 is the ratiometric gold standard for quantifying resting calcium (50–100 nM) and small, slow cytosolic transients. However, its high affinity (
) causes it to act as a calcium buffer, artificially slowing down rapid signals and saturating during high-calcium events (e.g., neuronal firing or organelle release). -
BTC tetrapotassium salt is a low-affinity (
), membrane-impermeable indicator. It is the superior choice for imaging massive calcium spikes , measuring kinetics without significant buffering, and quantifying calcium in high-concentration microdomains (e.g., near ion channels).
Critical Distinction: The "tetrapotassium salt" form of BTC is membrane-impermeable . Unlike Fura-2 AM, it cannot be loaded by incubation. It requires physical introduction into the cell via microinjection, patch-clamp pipettes, or electroporation .[1]
Technical Specifications Comparison
The following table contrasts the physicochemical properties critical for experimental setup.
| Feature | Fura-2 (Pentapotassium Salt) | BTC (Tetrapotassium Salt) |
| Primary Application | Cytosolic resting | High |
| Dissociation Constant ( | ~145 – 224 nM (High Affinity) | ~7.0 µM (Low Affinity) |
| Dynamic Range | 10 nM – 1 µM | 1 µM – 100 µM |
| Excitation Mode | Ratiometric: 340 nm / 380 nm | Ratiometric: 400 nm / 480 nm (or Single Ex 488 nm) |
| Emission Peak | ~510 nm | ~529 nm |
| Buffering Effect | High: Significantly slows | Low: Minimal perturbation of native kinetics |
| Cell Permeability | No (requires injection/patching) | No (requires injection/patching) |
| Magnesium Sensitivity | Low | Low to Moderate |
Deep Dive: Mechanistic Differences
Fura-2: The Ratiometric Standard
Fura-2 functions via an excitation shift.[2][3][4] Upon binding calcium, its excitation peak shifts from 380 nm (Ca-free) to 340 nm (Ca-bound), while emission remains constant at ~510 nm.[2]
-
The Advantage: By calculating the ratio (
), researchers cancel out artifacts caused by uneven dye loading, cell thickness variations, and photobleaching. -
The Limitation: Due to its low
, Fura-2 becomes saturated at calcium concentrations above 1 µM. In neurons or cardiomyocytes, where local microdomains can reach 10–100 µM, Fura-2 "clips" the peak of the signal, providing inaccurate magnitude data.
BTC: The High-Capacity Specialist
BTC (Benzothiazole Coumarin) typically exhibits an excitation shift from ~480 nm to ~400 nm upon calcium binding.
-
The Advantage: With a
of ~7 µM, BTC is active in ranges where Fura-2 is dead. It is ideal for detecting calcium in the endoplasmic reticulum (ER) or during tetanus stimulation in muscle. -
Ratiometric Capability: While often used as a single-wavelength dye (excited at 488 nm) for simplicity, BTC can be used ratiometrically (Ex 400/480 nm) to gain the benefits of artifact correction, provided the optical system supports these wavelengths.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct dye and the mechanistic pathway for signal generation.
Caption: Decision tree for selecting between Fura-2 and BTC based on calcium concentration, highlighting the requirement for physical loading (Patch/Injection) for the salt forms.
Experimental Protocols
Since both products are salts , they cannot cross cell membranes passively.[1] The following protocols focus on Intracellular Calibration and Patch-Clamp Loading , which are the primary use cases for these forms.
Protocol A: Preparation of Internal Solution (Patch Clamp)
Objective: Load BTC or Fura-2 salt into a single cell via a patch pipette to record calcium dynamics without "washout" problems.
-
Stock Preparation:
-
Dissolve BTC Tetrapotassium Salt or Fura-2 Pentapotassium Salt in nuclease-free water to create a 10 mM stock .
-
Aliquot into light-shielded tubes (2–5 µL) and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Internal Solution Mix:
-
Prepare your standard Cesium-based or Potassium-based internal pipette solution (e.g., 135 mM K-Gluconate, 10 mM HEPES, etc.).
-
Crucial Step: Do not add EGTA or BAPTA if you intend to measure physiological calcium dynamics. The dye is the buffer.
-
Add BTC or Fura-2 stock to a final concentration of 50–200 µM .
-
Note: Use higher concentrations (100–200 µM) for Fura-2 to ensure signal over noise, but be aware of buffering. BTC can often be used at 50–100 µM due to lower buffering capacity.
-
-
-
Filtration:
-
Filter the internal solution using a 0.22 µm syringe filter to prevent pipette clogging.
-
-
Loading:
-
Fill the patch pipette. Establish a Giga-ohm seal and break in (whole-cell configuration).
-
Allow 15–20 minutes for the dye to diffuse from the pipette into the cytosol before beginning recording.
-
Protocol B: In Vitro Determination (Calibration)
Objective: Verify the
-
Buffer Setup: Prepare two "zero" and "saturating" calcium buffers using a Commercial Calibration Kit (e.g., EGTA-buffered standards) or manual preparation:
-
Zero Ca Buffer: 10 mM K2EGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).
-
High Ca Buffer: 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).
-
-
Dye Addition: Add BTC or Fura-2 salt (final conc. 1–5 µM) to both buffers.
-
Mixing: Mix the Zero and High buffers in varying proportions to create a range of free
(e.g., 0, 17 nM, 38 nM... up to 39 µM). Use the Reciprocal Dilution Method. -
Measurement:
-
Fura-2: Measure fluorescence at Emission 510 nm while exciting at 340 nm and 380 nm .
-
BTC: Measure fluorescence at Emission 529 nm while exciting at 400 nm and 480 nm .
-
-
Calculation: Plot the Ratio (
) against and fit to the Grynkiewicz equation: Where is the ratio of fluorescence intensities of the Ca-free to Ca-bound forms at the denominator wavelength.
References
A Senior Application Scientist's Guide to Intracellular Magnesium Measurement: BTC Tetrapotassium Salt vs. Mag-Fura-2
For researchers, scientists, and drug development professionals, the precise measurement of intracellular ions is paramount to understanding cellular physiology and pathology. Magnesium (Mg²⁺), the second most abundant intracellular divalent cation, is a critical cofactor in a vast array of enzymatic reactions, and its homeostasis is vital for cellular health. The selection of an appropriate fluorescent indicator is a foundational decision that dictates the accuracy and reliability of experimental outcomes. This guide provides an in-depth comparison of two ratiometric fluorescent indicators: BTC tetrapotassium salt and Mag-Fura-2, offering field-proven insights to inform your experimental design.
The Rationale for Ratiometric Measurement in Live-Cell Imaging
Before delving into the specifics of BTC and Mag-Fura-2, it is crucial to understand the inherent advantages of ratiometric indicators. Unlike single-wavelength dyes whose fluorescence intensity is directly proportional to the ion concentration, ratiometric indicators exhibit a shift in their excitation or emission wavelength upon ion binding. By taking the ratio of the fluorescence intensities at two different wavelengths, we can obtain a measurement that is largely independent of several common experimental artifacts.
The primary advantage of this approach is that the ratio signal is not affected by variations in dye concentration, optical path length, or illumination intensity[1][2][3]. This intrinsic self-calibration corrects for issues such as uneven dye loading between cells, dye leakage or photobleaching during the experiment, and variations in cell thickness, leading to more accurate and reproducible quantification of intracellular ion concentrations[2][3].
Caption: Logical relationship between indicator type and measurement accuracy.
Core Comparison: BTC Tetrapotassium Salt vs. Mag-Fura-2
While both BTC and Mag-Fura-2 can be used for ratiometric measurements, they possess distinct chemical and spectral properties that make them suitable for different applications. Mag-Fura-2 was specifically designed as a magnesium indicator, whereas BTC is primarily a low-affinity calcium indicator that finds utility in magnesium measurement due to its very low affinity for Mg²⁺.
| Property | BTC Tetrapotassium Salt | Mag-Fura-2 |
| Primary Application | Low-affinity Ca²⁺ measurement | Intracellular Mg²⁺ measurement |
| Excitation (Mg²⁺-bound) | ~400 nm (for Ca²⁺) | ~330 nm |
| Excitation (Mg²⁺-free) | ~480 nm (for Ca²⁺) | ~369 nm |
| Emission | ~529 nm | ~491 nm (Mg²⁺-bound) / ~511 nm (Mg²⁺-free) |
| Kd for Mg²⁺ | >10 mM | ~1.9 mM |
| Kd for Ca²⁺ | ~7-26 µM | ~25 µM |
| Form | Cell-impermeant salt | Cell-impermeant salt and cell-permeant AM ester |
| Reported Limitations | Modest dynamic range, pH sensitivity, susceptibility to photodamage | Potential interference from high Ca²⁺ transients |
Mag-Fura-2: The Established Standard for Intracellular Magnesium
Mag-Fura-2 is a UV-excitable fluorescent indicator that has become a widely accepted tool for measuring intracellular magnesium concentrations[4][5]. Its dissociation constant (Kd) for Mg²⁺ is approximately 1.9 mM, which is well-suited for the typical range of free intracellular magnesium concentrations (0.1 to 6 mM)[5][6][7].
Upon binding to Mg²⁺, Mag-Fura-2 undergoes a spectral shift in its excitation wavelength from approximately 369 nm in the Mg²⁺-free form to around 330 nm when saturated with Mg²⁺[5][6]. This allows for ratiometric measurement of Mg²⁺ by alternating excitation at these two wavelengths and measuring the resulting emission at around 500 nm.
A critical consideration when using Mag-Fura-2 is its affinity for calcium. While its Kd for Ca²⁺ is significantly higher than that of high-affinity calcium indicators like Fura-2, it will still bind to Ca²⁺[5][6]. This can be a confounding factor in experiments where significant calcium transients are expected. However, for many applications measuring basal or slow changes in Mg²⁺, the interference from resting levels of Ca²⁺ is minimal[7].
BTC Tetrapotassium Salt: A Niche Alternative for High Magnesium Concentrations
BTC is primarily known as a low-affinity calcium indicator, with a Kd for Ca²⁺ in the micromolar range[8]. Its utility in magnesium measurement stems from its extremely low affinity for Mg²⁺ (Kd > 10 mM)[9][10]. This characteristic makes it theoretically suitable for measuring very high concentrations of magnesium, where an indicator like Mag-Fura-2 might become saturated.
However, the practical application of BTC for magnesium measurement is limited by several factors. It has been reported to have a modest dynamic range upon ion binding, is susceptible to photodamage, and is sensitive to changes in pH[9][10]. These limitations can compromise the accuracy and reproducibility of measurements. Furthermore, as a cell-impermeant salt, its use is restricted to loading methods such as microinjection or patch pipette infusion, precluding the less invasive AM ester loading approach[8].
Experimental Design: Choosing the Right Tool for the Job
The choice between Mag-Fura-2 and BTC for measuring intracellular magnesium hinges on the specific experimental question and context.
Choose Mag-Fura-2 when:
-
You are measuring basal or dynamic changes in intracellular magnesium within the typical physiological range (0.1-6 mM).
-
You require a well-characterized and widely validated indicator for Mg²⁺.
-
You need the flexibility of using either the salt form for direct loading or the AM ester for non-invasive loading of a cell population.
-
You have instrumentation capable of UV excitation and ratiometric imaging.
Consider BTC Tetrapotassium Salt when:
-
You anticipate exceptionally high intracellular magnesium concentrations (>10 mM) that would saturate Mag-Fura-2.
-
Your experimental setup involves direct loading of the indicator via microinjection or patch pipette.
-
You can carefully control for pH changes and minimize light exposure to mitigate its known limitations.
-
You are also interested in its potential as a fluorescent indicator for other metal ions like zinc (Zn²⁺)[9][10].
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Measurement of Intracellular Mg²⁺ using Mag-Fura-2 AM
This protocol is designed for loading adherent cells with the cell-permeant acetoxymethyl (AM) ester of Mag-Fura-2.
1. Reagent Preparation:
-
Mag-Fura-2 AM Stock Solution (1-5 mM): Dissolve Mag-Fura-2 AM in high-quality, anhydrous DMSO. For enhanced solubility, you can mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO[6].
-
Loading Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Avoid amine-containing buffers like Tris[6].
-
Working Solution (1-5 µM): On the day of the experiment, dilute the Mag-Fura-2 AM stock solution in the loading buffer to the desired final concentration.
2. Cell Loading:
-
Plate cells on coverslips or in a multi-well plate to achieve 80-90% confluency.
-
Wash the cells once with the loading buffer.
-
Add the Mag-Fura-2 AM working solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically[6][7].
-
To reduce the leakage of the de-esterified indicator, an anion-transport inhibitor such as probenecid (1-2.5 mM) can be added to the loading buffer[6].
3. De-esterification:
-
After incubation, wash the cells three times with fresh, warm loading buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the AM ester by intracellular esterases[6].
4. Imaging:
-
Mount the coverslip in an imaging chamber on a fluorescence microscope equipped with a filter set suitable for Fura-2 (e.g., excitation filters for 340 nm and 380 nm, and an emission filter around 510 nm).
-
Acquire images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
Caption: Experimental workflow for intracellular Mg²⁺ measurement with Mag-Fura-2 AM.
5. In Situ Calibration:
-
To convert the fluorescence ratio to an absolute Mg²⁺ concentration, an in situ calibration is necessary.
-
At the end of the experiment, expose the cells to a buffer containing a high concentration of Mg²⁺ (e.g., 10 mM) and a Mg²⁺ ionophore (e.g., 4-bromo A-23187) to determine the maximum ratio (Rmax).
-
Subsequently, expose the cells to a Mg²⁺-free buffer containing a Mg²⁺ chelator (e.g., 10 mM EDTA) and the ionophore to determine the minimum ratio (Rmin).
-
The intracellular Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) where Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺, R is the experimentally measured ratio, and (F_free_380 / F_bound_380) is the ratio of fluorescence intensities at 380 nm excitation in Mg²⁺-free and Mg²⁺-saturating conditions, respectively.
Protocol 2: Measurement of Intracellular Mg²⁺ using BTC Tetrapotassium Salt
This protocol is theoretical and based on the properties of BTC and general principles of using cell-impermeant indicators. It is intended for use with microinjection or patch-clamp loading.
1. Reagent Preparation:
-
BTC Stock Solution (1-10 mM): Dissolve BTC tetrapotassium salt in a suitable intracellular buffer (e.g., a potassium-based buffer with physiological pH).
-
Loading Solution: The concentration of BTC in the microinjection needle or patch pipette will depend on the specific application and should be determined empirically.
2. Cell Loading:
-
Load the cells with the BTC solution using either microinjection or by including it in the patch pipette solution for whole-cell patch-clamp recordings.
3. Imaging:
-
Use a fluorescence microscope with appropriate filter sets for BTC (e.g., excitation filters for ~400 nm and ~480 nm, and an emission filter around 530 nm).
-
Acquire images by alternating excitation at the two wavelengths and collecting the emission.
-
Calculate the fluorescence ratio.
4. In Situ Calibration:
-
Perform an in situ calibration as described for Mag-Fura-2, using appropriate high and low Mg²⁺ concentration buffers and a Mg²⁺ ionophore. The Grynkiewicz equation can be adapted for the specific excitation wavelengths of BTC.
Conclusion: A Strategic Choice for Robust Data
The selection of a fluorescent indicator for intracellular magnesium measurement is a critical step that requires careful consideration of the experimental goals and context. Mag-Fura-2 stands as the well-established and versatile choice for a wide range of applications, offering good sensitivity and the convenience of AM ester loading. BTC tetrapotassium salt, while primarily a low-affinity calcium indicator, presents a niche option for scenarios involving exceptionally high magnesium concentrations, provided its limitations regarding photostability and pH sensitivity are carefully managed. By understanding the principles of ratiometric imaging and the distinct characteristics of these two indicators, researchers can make an informed decision to generate robust and reliable data in their pursuit of elucidating the complex roles of magnesium in cellular function and disease.
References
-
Interchim. (n.d.). Mag-Fura-2. Retrieved from [Link]
- Kehres, D. G., & Maguire, M. E. (2002). Fluorescence measurements of free [Mg2+] by use of mag-fura 2 in Salmonella enterica. FEMS Microbiology Letters, 214(1), 69–74.
- Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86.
- Liu, M., Li, K., & Li, C. (2018). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application.
- Giménez-Gómez, P., Palomino-Schätzlein, M., Pineda-Lucena, A., & De la Fuente, I. M. (2023). Ratiometric Fluorescent Sensors Illuminate Cellular Magnesium Imbalance in a Model of Acetaminophen-Induced Liver Injury. Journal of the American Chemical Society.
- Anconelli, L., Farruggia, G., Lombardo, M., Rossi, F., Rydzyk, M. M., Rossi, M., ... & Iotti, S. (2022). Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye. STAR protocols, 3(4), 101789.
-
Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. PubMed. Retrieved from [Link]
- Fiori, E., & Severini, C. (2012). Intracellular Magnesium Detection by Fluorescent Indicators. Methods in molecular biology (Clifton, N.J.), 963, 13–26.
-
Fiori, E., & Severini, C. (2012). Intracellular magnesium detection by fluorescent indicators. PubMed. Retrieved from [Link]
- Walls, Z. L., & Lewis, M. C. (2016).
- Yu, H., & Cui, Q. (2018). Many-body effect determines the selectivity for Ca2+ and Mg2+ in proteins. Proceedings of the National Academy of Sciences, 115(32), 8149–8154.
- Hattori, M., & Gouaux, E. (2022). Ion selectivity mechanism of the MgtE channel for Mg2+ over Ca2+. Iscience, 25(12), 105634.
-
ResearchGate. (n.d.). Ion selectivity mechanism of the MgtE channel for Mg2+ over Ca2+. Retrieved from [Link]
-
Liu, M., Li, K., & Li, C. (2018). Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application. RSC Publishing. Retrieved from [Link]
- Martínez-Zaguilán, R., Párez-Zaguilán, M. C., & Gillies, R. J. (1998). Mag-Fura-2 (Furaptra) Exhibits both Low (МM) and High (nM) Affinity for Ca2+. Cellular Physiology and Biochemistry, 8(1-2), 85–99.
- Zhang, Y., & Ye, Z. (2017). A method for estimating intracellular ion concentration using optical nanosensors and ratiometric imaging. Scientific reports, 7(1), 1-11.
Sources
- 1. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. hellobio.com [hellobio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Fluorescence measurements of free [Mg2+] by use of mag-fura 2 in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Intracellular Calcium Measurement: BTC Tetrapotassium Salt vs. Genetically Encoded Calcium Indicators (GECIs)
The measurement of intracellular calcium ([Ca²⁺]i) is a cornerstone of research in fields ranging from neuroscience to immunology and drug discovery. The selection of an appropriate Ca²⁺ indicator is a critical experimental decision that dictates the quality, reliability, and biological relevance of the data obtained. This guide provides an in-depth, objective comparison of two major classes of Ca²⁺ indicators: the synthetic small-molecule dye, BTC tetrapotassium salt, and the versatile protein-based genetically encoded calcium indicators (GECIs). We will explore their fundamental mechanisms, performance characteristics, and practical applications, supported by experimental data and detailed protocols to empower researchers to make the optimal choice for their scientific inquiries.
The Fundamental Choice: Chemical Loading vs. Genetic Expression
The core difference between BTC and GECIs lies in their chemical nature and how they are introduced into cells. BTC is a synthetic organic molecule that must be physically loaded into the cell, typically as a membrane-permeant ester. In contrast, GECIs are proteins that are encoded by DNA, which is introduced into the cell to direct the cell's own machinery to synthesize the indicator. This distinction is the primary determinant of their respective advantages and limitations.
BTC Tetrapotassium Salt: A Tool for Quantitative, Acute Ca²⁺ Measurement
BTC is a ratiometric fluorescent indicator, meaning its fluorescence properties change in a measurable way upon binding Ca²⁺, allowing for the calculation of absolute Ca²⁺ concentrations. This is a significant advantage for experiments where precise quantification of Ca²⁺ levels is required.
Mechanism of Action
BTC is a Ca²⁺ chelator that exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. In the absence of Ca²⁺, BTC has a peak excitation wavelength of approximately 480 nm. When bound to Ca²⁺, the excitation peak shifts to around 400 nm. The fluorescence emission for both states is around 529 nm. By measuring the ratio of fluorescence intensity when excited at these two wavelengths, researchers can determine the intracellular Ca²⁺ concentration in a manner that is largely independent of dye concentration, cell path length, and illumination intensity.[1]
Caption: Ratiometric mechanism of BTC tetrapotassium salt.
Performance and Practical Considerations
BTC is characterized by a low affinity for Ca²⁺, with a dissociation constant (Kd) in the range of 7-26 µM.[2][3] This makes it particularly well-suited for measuring moderate to high Ca²⁺ concentrations, as it is less likely to become saturated during large Ca²⁺ transients compared to high-affinity indicators.[2] One of its key advantages is its low sensitivity to magnesium ions (Mg²⁺), a common source of interference with other Ca²⁺ indicators.[2][3]
However, BTC is not without its drawbacks. It has a modest dynamic range upon Ca²⁺ binding and is susceptible to photodamage with prolonged or intense illumination.[4] Studies have shown that under cumulative fluorescence illumination, BTC can gradually become unresponsive to changes in intracellular Ca²⁺.[2] This effect can be mitigated by using attenuated light intensity and minimizing exposure times.[2]
Genetically Encoded Calcium Indicators (GECIs): The Apex of Specificity and Long-Term Imaging
GECIs are a class of fluorescent proteins engineered to report Ca²⁺ levels. Their genetic basis allows for unparalleled experimental flexibility, including targeting to specific cell types and even subcellular compartments, making them ideal for long-term and in vivo studies.[5]
Mechanism of Action
The most widely used GECIs, the GCaMP series, are single-fluorophore indicators. They consist of a circularly permuted green fluorescent protein (cpGFP) fused to the Ca²⁺-binding protein calmodulin (CaM) and the M13 peptide, a CaM-binding domain from myosin light chain kinase. In the absence of Ca²⁺, the cpGFP is in a low-fluorescence state. The binding of Ca²⁺ to CaM triggers a conformational change that allows CaM to bind to the M13 peptide. This interaction alters the chromophore environment within the cpGFP, leading to a significant increase in fluorescence intensity.
Caption: Conformational change mechanism of single-fluorophore GECIs like GCaMP.
Performance and the GCaMP Family Evolution
The GCaMP series has undergone extensive optimization, leading to a family of sensors with a wide range of affinities, kinetics, and brightness. This allows researchers to select a GECI tailored to their specific experimental needs. For example, the GCaMP6 series includes variants like GCaMP6s (sensitive), GCaMP6m (medium), and GCaMP6f (fast), each optimized for different aspects of Ca²⁺ dynamics. More recent generations, such as the jGCaMP7 and jGCaMP8 series, offer further improvements in signal-to-noise ratio, photostability, and kinetics.
While GECIs offer remarkable advantages, they are not without considerations. High expression levels can lead to buffering of intracellular Ca²⁺, potentially altering the very signals being measured. Furthermore, some GECIs have been shown to cause cytotoxicity or affect cell morphology with long-term expression.[6]
Head-to-Head Comparison
| Feature | BTC Tetrapotassium Salt | Genetically Encoded Calcium Indicators (GECIs) |
| Indicator Type | Synthetic small molecule | Engineered protein |
| Measurement | Ratiometric (quantitative [Ca²⁺]) | Intensimetric (relative changes in [Ca²⁺]) |
| Delivery | Acute loading (AM ester, microinjection)[3] | Genetic (transfection, viral transduction)[5] |
| Targeting | Cytosolic, non-specific | Cell-type and subcellular compartment specific |
| Kinetics | Fast on/off rates (implied by small molecule nature) | Tunable (e.g., GCaMP6f for fast, GCaMP6s for sensitive) |
| Signal-to-Noise Ratio | Moderate | High to very high (newer generations) |
| Photostability | Susceptible to photodamage with prolonged illumination[2][4] | Generally more photostable, but can photobleach |
| Potential Cytotoxicity | Can be cytotoxic at high concentrations; phototoxicity is a concern.[7] | High expression levels can cause Ca²⁺ buffering and cytotoxicity.[6] |
| Ideal Application | Acute experiments requiring absolute Ca²⁺ quantification | Long-term in vitro and in vivo imaging, studies requiring cellular specificity |
Experimental Protocols
Experimental Workflow: Calcium Imaging with BTC-AM in Cultured Adherent Cells
Caption: Workflow for BTC-AM loading and ratiometric calcium imaging.
Detailed Protocol for BTC-AM Loading:
-
Cell Plating: Seed adherent cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Reagent Preparation:
-
Loading Solution Preparation:
-
Warm the imaging buffer to 37°C.
-
For a final BTC-AM concentration of 2-5 µM, dilute the BTC-AM stock solution in the imaging buffer.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex to mix.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with the warm imaging buffer.
-
Add the BTC-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Aspirate the loading solution and wash the cells twice with warm imaging buffer.
-
Add fresh imaging buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the dye inside the cells.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at approximately 400 nm and 480 nm and collect the emission at ~529 nm.
-
The ratio of the fluorescence intensities (F400/F480) is then used to calculate the intracellular Ca²⁺ concentration.
-
Experimental Workflow: Transient Transfection and Imaging of GCaMP in HEK293 Cells
Caption: Workflow for transient transfection and imaging of GECIs.
Detailed Protocol for GCaMP Transfection and Imaging:
-
Cell Plating: Seed HEK293 cells on glass-bottom dishes 24 hours before transfection to reach 70-90% confluency at the time of transfection.
-
Transfection (using a lipid-based reagent like Lipofectamine):
-
In a sterile tube, dilute the GCaMP plasmid DNA in a serum-free medium like Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[10]
-
Aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Add the DNA-lipid complexes dropwise to the cells.[11]
-
-
Protein Expression: Incubate the cells for 24-48 hours at 37°C to allow for the expression of the GCaMP protein.
-
Imaging:
-
Aspirate the culture medium, wash the cells with an appropriate imaging buffer (e.g., HBSS with 20 mM HEPES).
-
Add fresh imaging buffer to the cells.
-
Mount the dish on a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation ~488 nm, emission ~510-530 nm).
-
Acquire time-lapse images to monitor changes in fluorescence intensity (ΔF/F₀), which correlate with relative changes in intracellular Ca²⁺.
-
Conclusion: Selecting the Right Tool for the Job
The choice between BTC tetrapotassium salt and genetically encoded calcium indicators is fundamentally driven by the experimental question.
Choose BTC tetrapotassium salt when:
-
You need to determine the absolute concentration of intracellular Ca²⁺.
-
Your experiment is acute and does not require long-term monitoring.
-
You are studying phenomena involving high Ca²⁺ concentrations where high-affinity indicators might saturate.
Choose genetically encoded calcium indicators (GECIs) when:
-
You need to target a specific cell type or subcellular compartment.
-
Your experiment involves long-term imaging or in vivo studies.
-
You are primarily interested in the relative dynamics and kinetics of Ca²⁺ signals.
-
You need to correlate Ca²⁺ activity with other genetically encoded reporters or actuators.
References
-
Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998). Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator. Cell Calcium, 24(3), 165–175. [Link]
-
Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86. [Link]
-
Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008). Chemical calcium indicators. Methods (San Diego, Calif.), 46(3), 143–151. [Link]
-
Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
-
Kim, J. Y., & Park, J. H. (2021). Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors. Experimental & Molecular Medicine, 53(5), 757–767. [Link]
-
Addgene. (n.d.). General Transfection. Retrieved from [Link]
-
ibidi. (2023, May 15). How to Use Calcium Imaging for Investigating Cell Signaling. Retrieved from [Link]
-
The Effect of Calcium Buffering and Calcium Sensor Type on the Sensitivity of an Array-Based Bitter Receptor Screening Assay. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 635-645. [Link]
-
A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. (2018). Frontiers in Plant Science, 9, 119. [Link]
-
EuroMAbNet. (n.d.). Transient transfection protocol for HEK293T cells. Retrieved from [Link]
Sources
- 1. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons [frontiersin.org]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. The Effect of Calcium Buffering and Calcium Sensor Type on the Sensitivity of an Array-Based Bitter Receptor Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 11. addgene.org [addgene.org]
A Senior Application Scientist's Guide to Validating BTC Tetrapotassium Salt Fluorescence Signals
<
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular and ion channel research, the integrity of experimental data is paramount. Fluorescent indicators are indispensable tools for dissecting the intricate signaling pathways governed by ion fluxes. Among these, BTC tetrapotassium salt has emerged as a valuable probe, primarily for its utility in detecting intracellular calcium and, notably, as a surrogate for potassium ion channel activity through thallium flux assays.[1][2][]
This guide provides a comprehensive framework for validating the fluorescence signals generated by BTC tetrapotassium salt. As a senior application scientist, my objective is to move beyond mere protocol recitation and delve into the underlying principles that ensure the generation of robust, reproducible, and artifact-free data. We will explore the causality behind experimental choices, establish self-validating systems, and compare BTC's performance against relevant alternatives, all grounded in authoritative scientific principles.
The Foundational Principles of BTC Fluorescence
BTC is a coumarin-based, cell-impermeant fluorescent indicator.[4] Its primary application has been as a low-affinity calcium indicator, exhibiting a shift in its excitation maximum from approximately 480 nm to 400 nm upon binding to Ca2+.[1][2][4] This ratiometric capability is a key advantage, as it allows for more precise measurements that are less susceptible to variations in dye concentration, path length, and illumination intensity.[5]
Crucially for drug discovery and ion channel research, BTC's fluorescence is also enhanced by thallium (Tl+) ions.[1][2] Since many potassium channels are permeable to thallium, BTC serves as an effective surrogate for monitoring K+ channel activity.[6] An influx of Tl+ through open potassium channels leads to a measurable increase in BTC fluorescence, providing a powerful tool for high-throughput screening of potassium channel modulators.[]
Key Spectral Properties of BTC Tetrapotassium Salt:
-
Excitation Wavelengths: ~400 nm (Ca2+ or Tl+ bound) / ~480 nm (free)[1][4][7]
-
Emission Wavelength: ~529-540 nm[1][]
A Self-Validating Experimental Workflow
The following workflow is designed to be inherently self-validating, incorporating essential controls at each stage to ensure the reliability of your BTC fluorescence data.
Caption: A self-validating workflow for BTC fluorescence experiments.
Detailed Experimental Protocols
Preparation of BTC Tetrapotassium Salt Stock Solution
-
Rationale: Proper preparation and storage of the fluorescent probe are critical to maintain its integrity and ensure consistent experimental outcomes. BTC tetrapotassium salt is cell-impermeant, meaning it will not passively cross the cell membrane.
-
Protocol:
-
Allow the vial of BTC tetrapotassium salt to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO) or water.[4] Note that the AM ester form (BTC-AM) is used for loading into cells and requires DMSO, while the salt form is directly used in cell-free assays or introduced into cells via methods like microinjection.[1][2]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[1]
-
Cell Loading (for Intracellular Applications)
-
Rationale: As BTC tetrapotassium salt is not membrane-permeant, it must be introduced into the cytoplasm. Common methods include microinjection or inclusion in a patch pipette solution. For high-throughput applications, the membrane-permeant acetoxymethyl (AM) ester form, BTC-AM, is often used.[1][2]
-
Protocol (using BTC-AM as an example):
-
Prepare a working solution of 2-20 µM BTC-AM in a suitable buffer (e.g., Hanks and Hepes buffer) containing 0.04% Pluronic® F-127 to aid in dispersion.[1]
-
For cell lines with active organic anion transporters that may extrude the dye, consider adding 1-2 mM probenecid to the working solution.[1]
-
Replace the cell culture medium with the BTC-AM working solution.
-
Incubate for 30-60 minutes at 37°C in a cell incubator.[1]
-
Wash the cells with fresh buffer to remove extracellular dye.
-
In Vitro Calibration and Controls
-
Rationale: Before proceeding to cellular experiments, it is crucial to characterize the dye's response in a controlled, cell-free environment. This allows for the determination of key parameters like the dissociation constant (Kd) and the dynamic range of the fluorescence signal.
-
Protocol:
-
Prepare a series of calibration buffers with known concentrations of the target ion (Ca2+ or Tl+). For calcium, EGTA-buffered solutions are commonly used.[8]
-
Add a constant concentration of BTC tetrapotassium salt (e.g., 1 µM) to each calibration buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For ratiometric measurements with BTC, you will measure emission at ~530 nm while alternating excitation between ~400 nm and ~480 nm.
-
Plot the fluorescence ratio (F400/F480) against the ion concentration to generate a calibration curve.
-
Determine the minimum fluorescence (Fmin) in the absence of the ion and the maximum fluorescence (Fmax) at saturating ion concentrations.[8]
-
Cellular Validation: Controls are Non-Negotiable
-
Positive Control:
-
Rationale: To confirm that the dye is correctly loaded and responsive within the cellular environment.
-
For Calcium: Apply a calcium ionophore such as ionomycin (e.g., 1-5 µM) to transiently increase intracellular calcium and elicit a maximal fluorescence response.
-
For Thallium Flux: Use a known activator of the potassium channel of interest or apply a high concentration of thallium sulfate to induce Tl+ influx.
-
-
Negative Control:
-
Rationale: To establish the baseline fluorescence and ensure that observed signals are specific to the ion of interest.
-
For Calcium: Pre-incubate cells with a calcium chelator like BAPTA-AM to buffer intracellular calcium and prevent fluorescence changes.
-
For Thallium Flux: Use a known inhibitor of the target potassium channel to block Tl+ influx and abrogate the fluorescence signal.
-
-
Quenching and Compound Interference Control:
-
Rationale: Test compounds themselves can be fluorescent or can quench the fluorescence of the indicator, leading to false-positive or false-negative results.[6]
-
Protocol:
-
After obtaining a stable baseline fluorescence, add the test compound in the absence of the stimulus.
-
Monitor for any changes in fluorescence. A significant change indicates that the compound interferes with the dye's fluorescence.
-
It is also advisable to measure the fluorescence of the compound alone in the assay buffer.
-
-
Caption: The logic of using controls for robust data interpretation.
Comparative Analysis: BTC vs. Alternatives
While BTC is a powerful tool, it is essential to understand its performance in the context of other available fluorescent indicators. The choice of indicator will depend on the specific experimental question, the expected ion concentration range, and the instrumentation available.
| Indicator | Primary Ion | Kd | Wavelengths (Ex/Em) | Key Advantages | Key Disadvantages |
| BTC | Ca2+, Tl+ | ~7-26 µM (Ca2+)[4][7] | ~400/480 nm / ~530 nm[1][4][7] | Ratiometric, good for high Ca2+ concentrations, Tl+ sensitivity for K+ channel assays. | Lower affinity for Ca2+ may not be suitable for detecting subtle changes from resting levels. |
| Fura-2 | Ca2+ | ~145 nM | ~340/380 nm / ~510 nm[5] | Ratiometric, high affinity for Ca2+, well-established. | UV excitation can cause phototoxicity and autofluorescence. |
| Fluo-4 | Ca2+ | ~345 nM | ~494 nm / ~516 nm[9] | High fluorescence increase upon Ca2+ binding, visible light excitation. | Single wavelength, not ratiometric, making it more susceptible to artifacts.[10] |
| FluxOR™ | Tl+ | N/A | ~490 nm / ~525 nm | High sensitivity to Tl+, large signal window for K+ channel assays.[] | Primarily for Tl+ flux, not a direct K+ indicator. |
| IPG Probes | K+ | Varies | ~525 nm / ~545 nm | Direct measurement of K+. | Smaller signal changes compared to Ca2+ indicators, potential selectivity issues with Na+.[11] |
Troubleshooting Common Artifacts
-
Signal Bleaching: Prolonged exposure to excitation light can lead to photobleaching of the dye.
-
Solution: Minimize exposure time, use the lowest possible excitation intensity, and use an anti-fade reagent if applicable.
-
-
Incomplete Dye Hydrolysis (for AM esters): If the AM ester is not fully cleaved by intracellular esterases, it can lead to compartmentalization of the dye in organelles.
-
Solution: Optimize loading time and temperature. Ensure cells are healthy.
-
-
Dye Leakage: Over time, the de-esterified dye can leak out of the cells.
-
Solution: Use probenecid to block organic anion transporters that can extrude the dye.[1] Conduct experiments promptly after loading.
-
-
Autofluorescence: Cellular components like NADH and flavins can contribute to background fluorescence.
-
Solution: Measure the autofluorescence of unloaded cells and subtract it from the experimental signal. Choose indicators with longer excitation and emission wavelengths where possible.
-
By rigorously applying these validation principles, researchers can confidently utilize BTC tetrapotassium salt to generate high-quality, reproducible data, thereby advancing our understanding of ion channel function and accelerating the drug discovery process.
References
-
HORIBA. (n.d.). Fluorescence Indicators for Ion Detection. Retrieved from [Link]
-
Poveda, J. A., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. International Journal of Molecular Sciences, 22(21), 11985. [Link]
-
Singh, G., et al. (2021). Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer. ACS Applied Polymer Materials, 3(10), 5198–5206. [Link]
-
Reinhard, M. F., et al. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. Journal of the American Chemical Society, 144(15), 6799–6811. [Link]
-
ION Biosciences. (n.d.). Fluorescent Potassium Indicators. Retrieved from [Link]
-
Semantic Scholar. (n.d.). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Retrieved from [Link]
-
Wessig, K., et al. (2021). Synthesis of Small‐Molecule Fluorescent Probes for the In Vitro Imaging of Calcium‐Activated Potassium Channel KCa3.1. ChemistryOpen, 10(1), 23-31. [Link]
-
Assay Guidance Manual. (2012). Ion Channel Screening. National Center for Biotechnology Information. [Link]
-
Bio-Techne. (n.d.). Fluorescent Ion Indicators. Retrieved from [Link]
-
Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648. [Link]
-
Zheng, W., et al. (2008). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 6(4), 543-552. [Link]
-
Senning, E. N., et al. (2020). Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. Journal of General Physiology, 152(11), e202012645. [Link]
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 4. BTC, tetrapotassium salt *CAS 216453-54-2* | AAT Bioquest [aatbio.com]
- 5. static.horiba.com [static.horiba.com]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Fluo-4, Pentapotassium Salt | AAT Bioquest [aatbio.com]
- 10. Fluo-3, pentapotassium salt | AAT Bioquest [aatbio.com]
- 11. ionbiosciences.com [ionbiosciences.com]
Navigating the Landscape of Fluorescent Ion Indicators: A Comparative Guide to BTC Tetrapotassium Salt and Established Zinc Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and metallobiology, the precise measurement of ion concentrations is paramount. Fluorescent indicators have emerged as indispensable tools for visualizing and quantifying these dynamic processes. This guide addresses the topic of BTC tetrapotassium salt as a potential zinc indicator, providing a critical evaluation of its suitability and comparing it with established, high-performance zinc probes. As we will demonstrate, while BTC tetrapotassium salt is a valuable tool in its own right, its application is firmly rooted in the detection of calcium, not zinc. Understanding the principles of indicator selectivity is crucial for robust and reproducible experimental outcomes.
BTC Tetrapotassium Salt: A Low-Affinity Calcium Indicator
BTC tetrapotassium salt is a cell-impermeant fluorescent indicator characterized by its low affinity for calcium (Ca²⁺), with a dissociation constant (Kd) in the micromolar range (approximately 7-26 µM)[1][2]. This property makes it particularly well-suited for measuring high concentrations of intracellular calcium, situations where high-affinity indicators would be saturated[2][3]. A key feature of BTC is its ratiometric nature; upon binding to Ca²⁺, its excitation maximum shifts from approximately 480 nm to 400 nm, allowing for a more accurate quantification of ion concentrations by taking the ratio of fluorescence intensities at two different excitation wavelengths[2][3]. This ratiometric capability helps to correct for variations in dye concentration, cell thickness, and illumination intensity.
However, a thorough review of the scientific literature underscores that BTC's selectivity is geared towards calcium. While some fluorescent indicators designed for Ca²⁺ can exhibit cross-reactivity with other divalent cations like zinc (Zn²⁺), BTC is consistently characterized and utilized as a calcium-specific probe[4][5]. Its reported low sensitivity to magnesium (Mg²⁺) further highlights its specificity among common divalent ions[1][2]. To date, there is a lack of substantial evidence in peer-reviewed literature to support the use of BTC tetrapotassium salt as a reliable and selective indicator for zinc.
The Critical Importance of Selectivity in Zinc Detection
Zinc is the second most abundant transition metal in humans and plays vital roles in a vast array of biological processes, from enzymatic activity to gene expression and neurotransmission[4]. The intracellular concentration of free, or "labile," zinc is tightly regulated and typically maintained at very low levels, often in the picomolar to nanomolar range. This necessitates the use of high-affinity and highly selective fluorescent probes for its detection.
A Comparative Overview of Established Zinc Indicators
The field of zinc biology has been significantly advanced by the development of a portfolio of fluorescent zinc indicators with varying affinities, spectral properties, and cellular localizations. Below is a comparison of some widely used alternatives to the notion of using BTC for zinc sensing.
| Indicator | Dissociation Constant (Kd) for Zn²⁺ | Excitation/Emission (Ex/Em) Maxima (nm) | Key Features & Applications |
| FluoZin-3 | ~15 nM[4] | 494/516[5] | High affinity, suitable for detecting low basal levels of intracellular zinc. Exhibits a >50-fold increase in fluorescence upon zinc binding[4]. Minimal interference from Ca²⁺[5]. |
| Zinpyr-1 (ZP-1) | Not explicitly found, but used for biological mobile zinc detection[1] | ~515 (unbound) to 507 (bound)/513-558[1] | A widely used indicator for detecting mobile zinc pools. Cell-permeable versions are available[1]. |
| Newport Green DCF | ~1 µM[5] | 505/535[5] | Moderate affinity, useful for detecting higher concentrations of zinc, such as those released from synaptic vesicles. Essentially insensitive to Ca²⁺[5]. |
This table highlights the diversity of available zinc indicators, allowing researchers to select a probe that is best suited for their specific experimental question, whether it involves measuring resting zinc levels, detecting transient zinc fluxes, or quantifying zinc in specific subcellular compartments.
Experimental Protocol: Measuring Intracellular Zinc with FluoZin-3 AM
This protocol provides a general guideline for the use of FluoZin-3 AM, a cell-permeant version of the high-affinity zinc indicator, for imaging intracellular zinc in cultured mammalian cells.
Materials:
-
FluoZin-3 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured mammalian cells on coverslips or in an imaging dish
-
Fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~520 nm)
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mM stock solution of FluoZin-3 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Cell Loading:
-
On the day of the experiment, thaw an aliquot of the FluoZin-3 AM stock solution.
-
Prepare a loading buffer by diluting the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in HBSS. To aid in solubilization, first mix the FluoZin-3 AM stock with an equal volume of the 20% Pluronic F-127 stock before diluting in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration may need to be determined empirically for different cell types.
-
-
De-esterification:
-
After loading, wash the cells twice with warm HBSS to remove excess probe.
-
Incubate the cells in fresh, warm HBSS for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
-
-
Fluorescence Imaging:
-
Mount the coverslip or imaging dish on the fluorescence microscope.
-
Excite the cells at ~490 nm and collect the emission at ~520 nm.
-
Acquire baseline fluorescence images.
-
To induce changes in intracellular zinc, cells can be treated with a zinc ionophore (e.g., pyrithione) in the presence of extracellular zinc, or with specific stimuli known to alter zinc homeostasis.
-
Continue to acquire images to monitor the change in fluorescence intensity over time.
-
Visualizing the Concepts
To further clarify the distinction between BTC's function and that of a dedicated zinc indicator, the following diagrams illustrate their respective mechanisms and a typical experimental workflow.
Caption: General mechanism of a "turn-on" fluorescent zinc indicator.
Caption: Experimental workflow for intracellular zinc imaging.
Conclusion: Choosing the Right Tool for the Job
References
-
Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998). Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator. Cell Calcium, 24(3), 165–175. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BTC, tetrapotassium salt *CAS 216453-54-2* | AAT Bioquest [aatbio.com]
- 4. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Zinc Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
